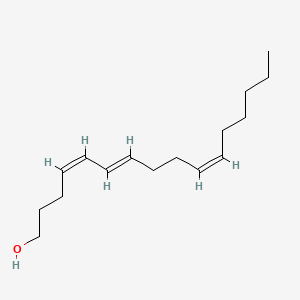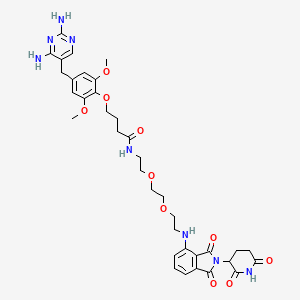
PROTAC eDHFR Degrader-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC eDHFR Degrader-1 is a potent degrader targeting eDHFR-YFP and various proteins of interest, such as YFP and Luciferase . This compound is part of the PROTAC (Proteolysis-Targeting Chimera) family, which is designed to induce the degradation of specific proteins within cells. PROTACs have emerged as a powerful tool in chemical biology and drug discovery due to their ability to selectively degrade target proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC eDHFR Degrader-1 involves the conjugation of a ligand that binds to the target protein (eDHFR) with a ligand that recruits an E3 ubiquitin ligase. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand for eDHFR is synthesized through a series of organic reactions, including amide bond formation and esterification.
Linker Attachment: A linker molecule is attached to the eDHFR ligand through a coupling reaction.
E3 Ligase Ligand Synthesis: The ligand for the E3 ubiquitin ligase is synthesized separately.
Conjugation: The eDHFR ligand-linker conjugate is then coupled with the E3 ligase ligand to form the final PROTAC molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the product.
Analyse Chemischer Reaktionen
Types of Reactions
PROTAC eDHFR Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
PROTAC eDHFR Degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.
Biology: Utilized in the study of protein function and regulation within cells.
Medicine: Investigated for its potential therapeutic applications in targeting disease-causing proteins.
Industry: Employed in drug discovery and development processes to identify and validate new drug targets .
Wirkmechanismus
PROTAC eDHFR Degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to the target protein (eDHFR). This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule acts catalytically, meaning it can be recycled to degrade multiple copies of the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PROTAC α-synuclein degrader 3: Targets α-synuclein for degradation, used in Parkinson’s disease research.
PROTAC MEK1 Degrader-1: Targets MEK1 for degradation, used in cancer research.
PROTAC TTK degrader-1: Targets threonine tyrosine kinase for degradation, used in cancer research.
Uniqueness
PROTAC eDHFR Degrader-1 is unique due to its specific targeting of eDHFR-YFP and its ability to degrade various proteins of interest, such as YFP and Luciferase. This specificity and versatility make it a valuable tool in both basic research and drug discovery .
Eigenschaften
Molekularformel |
C36H44N8O10 |
|---|---|
Molekulargewicht |
748.8 g/mol |
IUPAC-Name |
4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]butanamide |
InChI |
InChI=1S/C36H44N8O10/c1-50-26-18-21(17-22-20-41-36(38)43-32(22)37)19-27(51-2)31(26)54-12-4-7-28(45)40-11-14-53-16-15-52-13-10-39-24-6-3-5-23-30(24)35(49)44(34(23)48)25-8-9-29(46)42-33(25)47/h3,5-6,18-20,25,39H,4,7-17H2,1-2H3,(H,40,45)(H,42,46,47)(H4,37,38,41,43) |
InChI-Schlüssel |
PJVJIKUHLULMOV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OCCCC(=O)NCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)OC)CC5=CN=C(N=C5N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


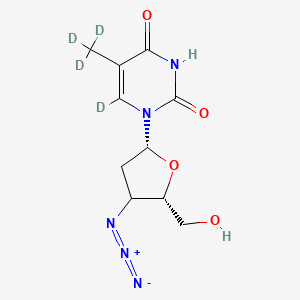

![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-[4-(2-hydroxypropan-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B12371224.png)
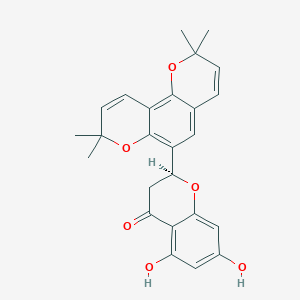
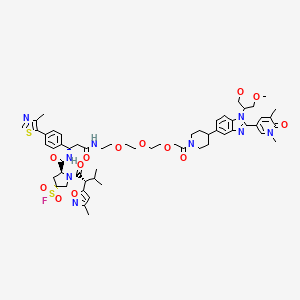

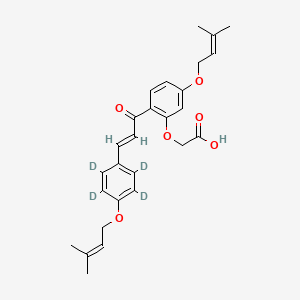
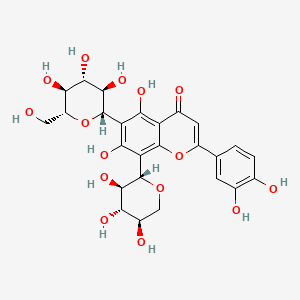
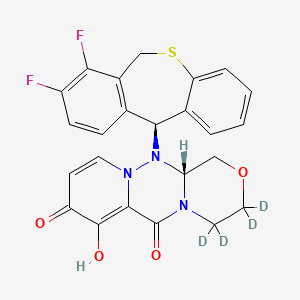
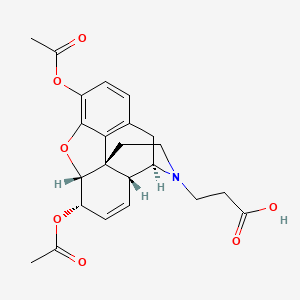
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)


